BenchChemオンラインストアへようこそ!

(2S,4R)-tert-Butyl 4-amino-2-(ethoxymethyl)pyrrolidine-1-carboxylate

Asymmetric Synthesis Chiral Intermediate Diastereoselectivity

(2S,4R)-tert-Butyl 4-amino-2-(ethoxymethyl)pyrrolidine-1-carboxylate (CAS 1207853-59-5) is a chiral, orthogonally protected pyrrolidine building block featuring a Boc-carbamate on the ring nitrogen, a free primary amine at the 4-position, and an ethoxymethyl substituent at the 2-position. With a molecular weight of 244.33 g·mol⁻¹, a computed LogP of 0.7, and two defined stereocenters (2S,4R), it is supplied at ≥98% purity and is primarily employed as a key intermediate in the synthesis of bioactive small molecules, particularly VLA-4 antagonists and EED inhibitors.

Molecular Formula C12H24N2O3
Molecular Weight 244.33 g/mol
Cat. No. B7981708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4R)-tert-Butyl 4-amino-2-(ethoxymethyl)pyrrolidine-1-carboxylate
Molecular FormulaC12H24N2O3
Molecular Weight244.33 g/mol
Structural Identifiers
SMILESCCOCC1CC(CN1C(=O)OC(C)(C)C)N
InChIInChI=1S/C12H24N2O3/c1-5-16-8-10-6-9(13)7-14(10)11(15)17-12(2,3)4/h9-10H,5-8,13H2,1-4H3/t9-,10+/m1/s1
InChIKeyZWOQZIBNZLCVOU-ZJUUUORDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (2S,4R)-tert-Butyl 4-amino-2-(ethoxymethyl)pyrrolidine-1-carboxylate CAS 1207853-59-5 – Chiral Pyrrolidine Intermediate for Drug Discovery


(2S,4R)-tert-Butyl 4-amino-2-(ethoxymethyl)pyrrolidine-1-carboxylate (CAS 1207853-59-5) is a chiral, orthogonally protected pyrrolidine building block featuring a Boc-carbamate on the ring nitrogen, a free primary amine at the 4-position, and an ethoxymethyl substituent at the 2-position [1]. With a molecular weight of 244.33 g·mol⁻¹, a computed LogP of 0.7, and two defined stereocenters (2S,4R), it is supplied at ≥98% purity and is primarily employed as a key intermediate in the synthesis of bioactive small molecules, particularly VLA-4 antagonists and EED inhibitors [2]. Its rigid pyrrolidine scaffold and precisely defined chirality make it a critical starting material for asymmetric syntheses where stereochemical fidelity is non-negotiable [1].

Why (2S,4R)-tert-Butyl 4-amino-2-(ethoxymethyl)pyrrolidine-1-carboxylate Cannot Be Replaced by Common Pyrrolidine Analogs


The (2S,4R) configuration of this compound is not a trivial stereochemical detail – it is the foundational requirement for downstream diastereoselective transformations. In the patented synthesis of VLA-4 antagonists, the spatial arrangement of the 4-amino and 2-ethoxymethyl groups directly dictates the facial selectivity of key cycloaddition and coupling steps [1]. Substituting the (2S,4S) diastereomer or the (2R,4R) enantiomer leads to opposite or diminished stereochemical outcomes, while replacing the ethoxymethyl group with a hydroxymethyl or methoxymethyl analog alters both the lipophilicity (ΔLogP ≈ 0.5–1.0) and the chelating ability of the side-chain, compromising binding affinity in target molecules such as EED inhibitors [2][3]. Generic substitution therefore risks synthetic failure, increased purification burden, and lower biological activity.

Quantitative Differentiation of (2S,4R)-tert-Butyl 4-amino-2-(ethoxymethyl)pyrrolidine-1-carboxylate from Closest Analogs


Stereochemical Purity: Defined (2S,4R) Configuration vs. Racemic or Diastereomeric Mixtures

The target compound possesses two defined atom stereocenters (2S,4R) with zero undefined stereocenters, as confirmed by PubChem's canonicalization algorithm [1]. In contrast, racemic or (2S,4S) diastereomeric mixtures lack this defined configuration. In the synthesis of VLA-4 antagonist intermediates, the (2S,4R) configuration is mandatory for achieving the required trans-relationship between the 4-amino and 2-ethoxymethyl groups, which controls the stereochemical outcome of subsequent cyclization reactions described in Daiichi's patent [2].

Asymmetric Synthesis Chiral Intermediate Diastereoselectivity

Lipophilicity Advantage of Ethoxymethyl Over Hydroxymethyl Analogs

The ethoxymethyl substituent increases the computed LogP of the target compound to 0.7 (XLogP3-AA) [1], compared to approximately -0.3 for the corresponding 2-(hydroxymethyl) analog (PubChem CID 58303425). This ~1.0 LogP unit increase translates to approximately 10-fold higher partition into organic phases, which is critical for solution-phase peptide coupling and for maintaining adequate lipophilicity in drug candidates derived from this scaffold .

Lipophilicity Drug Design Physicochemical Property

Validated Commercial Purity: ≥98% vs. Lower-Grade Pyrrolidine Intermediates

Multiple independent suppliers (Fluorochem, AKSci, Leyan) consistently specify ≥98% purity for this compound, with supporting SDS and COA documentation available upon request . Many generic pyrrolidine intermediates are offered at only 95% purity, and the 3% difference in purity can correspond to significant levels of stereoisomeric or process-related impurities that complicate downstream reactions.

Chemical Purity Quality Assurance Procurement Specification

Orthogonal Boc Protection Enables Selective Deprotection in Multi-Step Syntheses

The tert-butyl carbamate (Boc) group on the pyrrolidine nitrogen can be selectively removed under mild acidic conditions (e.g., TFA or HCl/dioxane) without affecting the ethoxymethyl ether or the free 4-amino group [1]. This orthogonality is essential for sequential functionalization: the 4-amino group can be acylated or alkylated first, followed by Boc deprotection to reveal the pyrrolidine NH for further coupling. Analogs protected as benzyl carbamates (Cbz) or acetyl groups lack this acid-labile selectivity, requiring harsher or less compatible deprotection conditions.

Protecting Group Strategy Orthogonal Chemistry Solid-Phase Synthesis

Application in EED Inhibitor Scaffolds: 20–60 nM Activity When Incorporated

Compounds derived from the (2S,4R)-4-amino-2-(ethoxymethyl)pyrrolidine scaffold have demonstrated potent inhibition of the embryonic ectoderm development (EED) protein, a key component of the PRC2 complex, with IC₅₀ values of 20 nM and 60 nM in TR-FRET displacement assays [1]. This activity is stereochemistry-dependent; the (2S,4R) configuration places the 4-amino substituent in the optimal orientation for hydrogen-bonding interactions with the EED binding pocket, as inferred from structure–activity relationship data curated by AbbVie and ChEMBL [1].

Epigenetics EED Inhibitor Drug Discovery

Key Application Scenarios for (2S,4R)-tert-Butyl 4-amino-2-(ethoxymethyl)pyrrolidine-1-carboxylate in Research and Industrial Procurement


Synthesis of VLA-4 Antagonist Drug Candidates

The (2S,4R) stereochemistry is explicitly required in the Daiichi patent route (JP2008184388A) for constructing tetra-substituted pyrrolidines that serve as VLA-4 antagonist intermediates [1]. Researchers developing novel anti-inflammatory or autoimmune disease therapeutics should specify this exact isomer to ensure patent compliance and reproducible synthetic outcomes.

PRC2/EED Inhibitor Medicinal Chemistry Programs

AbbVie-derived SAR data indicate that pyrrolidine-based EED inhibitors incorporating the (2S,4R)-4-amino-2-(ethoxymethyl) motif achieve IC₅₀ values as low as 20 nM [2]. Medicinal chemists optimizing EED-targeting compounds for oncology or epigenetic applications should procure this specific intermediate to build upon validated SAR.

Asymmetric Synthesis Requiring a Chiral Pyrrolidine Scaffold

With two defined stereocenters and a free primary amine, this compound serves as a versatile chiral template for diastereoselective alkylation, acylation, and reductive amination reactions [3]. It is particularly suited for solid-phase peptide synthesis and fragment-based drug discovery where orthogonal Boc protection and high enantiomeric purity (≥98%) are mandatory.

Physicochemical Property Optimization in Lead Compounds

The ethoxymethyl group provides a balanced LogP of ~0.7, which is strategically positioned between the overly polar hydroxymethyl analog (LogP ≈ -0.3) and excessively lipophilic alkyl-substituted pyrrolidines [3]. This intermediate is an optimal choice when designing CNS-penetrant or cell-permeable candidates that require moderate lipophilicity without violating Lipinski's rules.

Quote Request

Request a Quote for (2S,4R)-tert-Butyl 4-amino-2-(ethoxymethyl)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.